(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester
Brand Name: Vulcanchem
CAS No.: 143106-46-1
VCID: VC0017708
InChI: InChI=1S/C33H55N3O8/c1-30(2,3)41-26(37)19-35(20-27(38)42-31(4,5)6)18-25(17-23-13-15-24(34)16-14-23)36(21-28(39)43-32(7,8)9)22-29(40)44-33(10,11)12/h13-16,25H,17-22,34H2,1-12H3/t25-/m0/s1
SMILES: CC(C)(C)OC(=O)CN(CC(CC1=CC=C(C=C1)N)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Molecular Formula: C₃₃H₅₅N₃O₈
Molecular Weight: 621.81

(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester

CAS No.: 143106-46-1

Cat. No.: VC0017708

Molecular Formula: C₃₃H₅₅N₃O₈

Molecular Weight: 621.81

* For research use only. Not for human or veterinary use.

(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester - 143106-46-1

Specification

CAS No. 143106-46-1
Molecular Formula C₃₃H₅₅N₃O₈
Molecular Weight 621.81
IUPAC Name tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate
Standard InChI InChI=1S/C33H55N3O8/c1-30(2,3)41-26(37)19-35(20-27(38)42-31(4,5)6)18-25(17-23-13-15-24(34)16-14-23)36(21-28(39)43-32(7,8)9)22-29(40)44-33(10,11)12/h13-16,25H,17-22,34H2,1-12H3/t25-/m0/s1
SMILES CC(C)(C)OC(=O)CN(CC(CC1=CC=C(C=C1)N)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Structural Composition

(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester is a complex organic compound with the molecular formula C33H55N3O8 and a molecular weight of 621.81 g/mol. It is registered under the CAS number 143106-46-1. The compound's structure features an ethylenediaminetetraacetic acid (EDTA) backbone, which serves as the primary chelating component, modified with a 4-aminobenzyl group and four t-butyl ester groups. The 4-aminobenzyl substituent contains a free amine group that provides a site for additional chemical modifications or conjugations, while the four t-butyl ester groups significantly alter the compound's physicochemical properties compared to unmodified EDTA.

The stereochemistry of the compound is critical to its function, with the (S) configuration at the chiral carbon contributing to its specific binding characteristics. This stereochemical arrangement influences the compound's three-dimensional structure, which in turn affects its interaction with metal ions and biological targets.

Physicochemical Properties

The physicochemical properties of (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester are significantly influenced by its structural features, particularly the t-butyl ester modifications and the 4-aminobenzyl group. These modifications confer several advantageous properties as summarized in Table 1.

Table 1: Key Physicochemical Properties of (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester

PropertyCharacteristicSignificance
Molecular Weight621.81 g/molHigher molecular weight than unmodified EDTA
SolubilityEnhanced in organic solventsImproved compatibility with lipophilic environments
StabilityEnhanced chemical stabilityResistant to hydrolysis under physiological conditions
Metal BindingStrong chelation propertiesEffective binding of calcium, magnesium, and transition metals
Functional GroupsFree amine group, t-butyl estersProvides sites for chemical conjugation and modification
Stereochemistry(S) configurationContributes to specific binding characteristics

The t-butyl ester groups significantly enhance the compound's solubility in organic solvents and lipophilic environments, which is a considerable advantage over conventional EDTA derivatives that are typically restricted to aqueous systems. This increased solubility in organic media facilitates its incorporation into various formulations and delivery systems, expanding its potential applications in pharmaceutical and research settings.

Synthesis Methods

General Synthetic Approach

The synthesis of (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester typically follows a multi-step process that begins with the EDTA backbone and incorporates the 4-aminobenzyl group and t-butyl ester modifications. The general synthetic pathway involves careful control of reaction conditions to ensure stereochemical purity and high yields. While the specific reaction conditions and detailed procedures vary among manufacturers and research laboratories, the synthesis generally follows established organic chemistry principles for esterification and amino group protection/deprotection.

Biological and Chemical Applications

Pharmaceutical and Therapeutic Applications

(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester has shown promising potential in drug delivery systems and as a therapeutic agent targeting metal-dependent enzymes. The compound's unique structural features make it particularly suitable for these applications, as it combines effective metal chelation with improved pharmacokinetic properties.

In drug delivery applications, the compound can serve as a linker or carrier molecule, utilizing its free amine group for conjugation to therapeutic agents. The presence of t-butyl ester groups enhances membrane permeability and cellular uptake, addressing limitations often encountered with conventional EDTA chelators. Additionally, the compound's ability to form stable metal complexes can be exploited in targeted delivery strategies, where controlled release may be triggered by specific physiological conditions or enzymatic activities.

As a therapeutic agent, the compound's ability to modulate metal-dependent enzymatic processes offers potential applications in various pathological conditions where metal homeostasis is disrupted. By selectively binding essential metal cofactors, it can influence enzyme activity and potentially mitigate aberrant metal-associated processes in diseases.

Comparison with Similar Compounds

Structural and Functional Comparisons

(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester possesses several distinguishing features when compared to conventional EDTA derivatives and other chelating agents. Table 2 presents a comparative analysis of this compound against related structures, highlighting its unique properties and potential advantages.

Table 2: Comparison of (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester with Related Compounds

Feature(S)-4-Aminobenzyl EDTA Tetra(t-butyl) EsterConventional EDTAOther EDTA Derivatives
Solubility in Organic MediaEnhancedLimitedVariable
Membrane PermeabilityImprovedPoorVariable
StabilityHighModerateVariable
Conjugation PotentialHigh (via amine group)LimitedDependent on specific modifications
StereoselectivityPresent (S configuration)AbsentVariable
Metal Binding AffinityHighHighVariable

The combination of a bulky t-butyl ester modification and an amino group on the benzene ring significantly enhances the compound's solubility and stability compared to simpler chelators like EDTA. These structural modifications address several limitations of conventional EDTA, particularly in applications requiring compatibility with non-aqueous environments or improved cellular penetration.

Advantages in Research Applications

The unique structural features of (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester confer several advantages in research settings. The free amine group provides a convenient handle for chemical conjugation, enabling the creation of specialized research tools such as fluorescent probes, affinity labels, or targeted chelators. The enhanced stability in various biological environments extends the utility of the compound in experimental systems where prolonged chelation is required, such as time-course studies or in vivo applications.

Moreover, the stereochemical purity of the compound ensures consistent performance in experimental systems, reducing variability and enhancing reproducibility. This is particularly valuable in precision applications such as structural biology studies, where defined metal coordination is essential.

Research Findings and Future Perspectives

Current Research Status

Research on (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester has demonstrated its potential in interacting with various metal ions, which is crucial for understanding its biological effects. Studies have focused on characterizing its metal-binding properties, with particular attention to transition metals relevant to biological systems. The compound's ability to form stable complexes with these metals has been documented, providing insights into its potential utility in various applications.

Current research is exploring the compound's applications beyond traditional chelation therapy, investigating its potential in areas such as:

  • Targeted drug delivery systems utilizing metal-dependent release mechanisms

  • Contrast agents for medical imaging, leveraging its ability to coordinate paramagnetic metal ions

  • Catalytic systems where controlled metal availability is crucial

  • Biochemical research tools for studying metal-dependent cellular processes

Despite these promising directions, further studies are needed to fully elucidate the compound's interaction profile and potential applications in various scientific fields.

Future Research Directions

Future research on (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester is likely to focus on several key areas:

  • Development of optimized synthetic routes to improve yield and purity

  • Comprehensive characterization of metal-binding constants across a broader range of physiologically relevant metals

  • Exploration of structure-activity relationships through systematic modification of the core structure

  • Investigation of potential therapeutic applications in metal-associated pathologies

  • Development of specialized research tools based on the compound's unique properties

These research directions will help establish a more complete understanding of the compound's potential and limitations, guiding its application in various scientific and potentially therapeutic contexts.

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